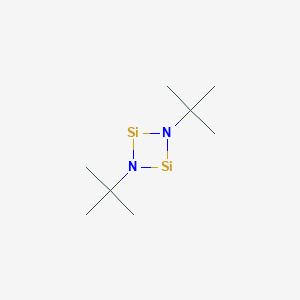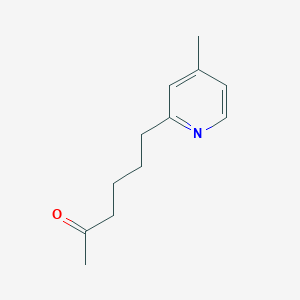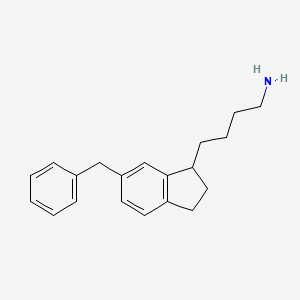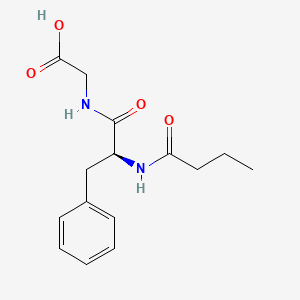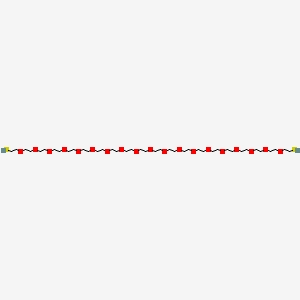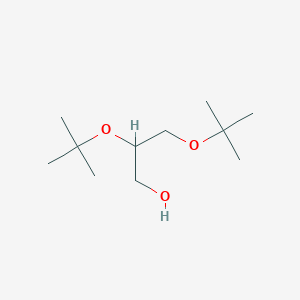
Dicyclobutyl(dimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclobutyl(dimethoxy)silane is an organosilicon compound characterized by the presence of two cyclobutyl groups and two methoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclobutyl(dimethoxy)silane typically involves the reaction of cyclobutylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C4H7MgBr+Si(OCH3)2Cl→Si(C4H7)2(OCH3)2+2MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes with reduced alkoxy groups.
Substitution: The methoxy groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes with reduced alkoxy groups.
Substitution: Silanes with substituted functional groups.
Applications De Recherche Scientifique
Dicyclobutyl(dimethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dicyclobutyl(dimethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the compound’s applications in surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of cyclobutyl groups.
Dimethoxydiphenylsilane: Contains phenyl groups instead of cyclobutyl groups.
Dimethoxydiethylsilane: Features ethyl groups in place of cyclobutyl groups.
Uniqueness: Dicyclobutyl(dimethoxy)silane is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity and its applications in various fields.
Propriétés
Numéro CAS |
289490-20-6 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
di(cyclobutyl)-dimethoxysilane |
InChI |
InChI=1S/C10H20O2Si/c1-11-13(12-2,9-5-3-6-9)10-7-4-8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IZYWPGNHVHQGAG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CCC1)(C2CCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


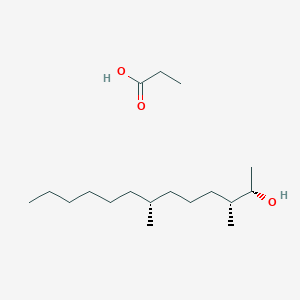

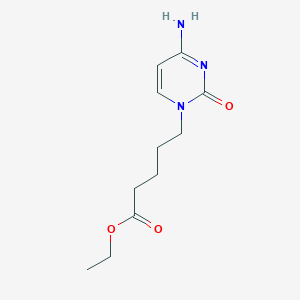
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
